molecular formula C9H10O4S B14482838 Dimethyl (thiophen-2-yl)propanedioate CAS No. 66946-94-9

Dimethyl (thiophen-2-yl)propanedioate

Cat. No.: B14482838
CAS No.: 66946-94-9
M. Wt: 214.24 g/mol
InChI Key: NVUHMFJIKRTKRD-UHFFFAOYSA-N
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Description

Dimethyl (thiophen-2-yl)propanedioate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (thiophen-2-yl)propanedioate typically involves the esterification of thiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (thiophen-2-yl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl (thiophen-2-yl)propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl (thiophen-2-yl)propanedioate involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: A precursor in the synthesis of Dimethyl (thiophen-2-yl)propanedioate.

    Dimethyl (thiophen-3-yl)propanedioate: A structural isomer with different reactivity and properties.

Uniqueness: this compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

CAS No.

66946-94-9

Molecular Formula

C9H10O4S

Molecular Weight

214.24 g/mol

IUPAC Name

dimethyl 2-thiophen-2-ylpropanedioate

InChI

InChI=1S/C9H10O4S/c1-12-8(10)7(9(11)13-2)6-4-3-5-14-6/h3-5,7H,1-2H3

InChI Key

NVUHMFJIKRTKRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CS1)C(=O)OC

Origin of Product

United States

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